Cas no 1824095-01-3 (Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro-)
![Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro- structure](https://www.kuujia.com/scimg/cas/1824095-01-3x500.png)
Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro-
- 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
- 2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one
- 1',4'-Dihydro-2'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one
- CS-0527867
- EN300-5296669
- 1824095-01-3
-
- Inchi: 1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)
- InChI Key: ABOZUPQQWCLVDB-UHFFFAOYSA-N
- SMILES: N1CCCC21CC1=C(NC2=O)C=CC=C1
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 422.2±45.0 °C(Predicted)
- pka: 16.17±0.20(Predicted)
Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5296669-0.25g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 0.25g |
$999.0 | 2025-03-15 | |
Enamine | EN300-5296669-10.0g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 10.0g |
$4667.0 | 2025-03-15 | |
Enamine | EN300-5296669-0.05g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 0.05g |
$912.0 | 2025-03-15 | |
Enamine | EN300-5296669-1.0g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 1.0g |
$1086.0 | 2025-03-15 | |
Enamine | EN300-5296669-0.5g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 0.5g |
$1043.0 | 2025-03-15 | |
Enamine | EN300-5296669-5.0g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 5.0g |
$3147.0 | 2025-03-15 | |
Enamine | EN300-5296669-0.1g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 0.1g |
$956.0 | 2025-03-15 | |
Enamine | EN300-5296669-2.5g |
2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinoline]-2'-one |
1824095-01-3 | 95.0% | 2.5g |
$2127.0 | 2025-03-15 |
Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro- Related Literature
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro-
Introduction to Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro (CAS No. 1824095-01-3)
Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro (CAS No. 1824095-01-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the spirocyclic class of molecules, which are known for their structural complexity and often exhibit remarkable pharmacological properties. The presence of both pyrrolidine and quinoline moieties in its structure imparts a high degree of molecular rigidity, which can be advantageous in terms of binding affinity and selectivity towards biological targets.
The Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro core structure has been extensively studied for its potential applications in drug discovery. The spirocyclic linkage between the pyrrolidine and quinoline rings creates a rigid framework that can be exploited to design molecules with specific interactions with biological receptors. This structural motif has been particularly explored in the development of kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases. The compound’s ability to adopt multiple conformations while maintaining structural integrity makes it a promising candidate for further pharmacological investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that the Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro scaffold can effectively interact with ATP-binding pockets of kinases, suggesting its potential as an inhibitor. This finding aligns with the growing interest in spirocyclic compounds as lead structures for drug development. The compound’s unique chemical properties, such as its ability to undergo reversible protonation and metal coordination, further enhance its versatility in drug design.
In vitro studies have begun to explore the biological activity of this compound, particularly its effects on enzymatic pathways relevant to cancer therapy. Preliminary results indicate that it may exhibit inhibitory activity against certain tyrosine kinases, which are overexpressed in many cancer cell lines. The mechanism of action likely involves interference with ATP binding to the kinase active site, thereby disrupting signal transduction pathways that promote cell proliferation and survival. These findings are particularly intriguing given the high unmet medical needs associated with kinase-dependent cancers.
The synthesis of Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro presents a significant challenge due to the complexity of its spirocyclic core. Traditional synthetic routes often require multi-step sequences involving ring-closure reactions and functional group transformations. However, recent innovations in organic synthesis have made it possible to streamline these processes, making large-scale production more feasible. Advances in catalytic methods have also enabled more efficient formation of the spirocyclic linkage, reducing byproduct formation and improving overall yields.
The pharmacokinetic properties of this compound are also under investigation. Initial pharmacokinetic studies suggest that it exhibits moderate solubility in water and favorable oral bioavailability in preclinical models. These characteristics are critical for evaluating its potential as a therapeutic agent. Additionally, the compound’s stability under various physiological conditions has been assessed, indicating that it may be suitable for formulation into oral or injectable dosage forms.
The potential therapeutic applications of Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro extend beyond oncology. Research is ongoing into its potential role in treating neurological disorders and inflammatory conditions. The compound’s ability to modulate kinase activity may provide a novel approach to addressing diseases characterized by dysregulated signaling pathways. For instance, studies have hinted at its potential efficacy in models of neurodegenerative diseases where aberrant kinase activity contributes to neuronal dysfunction.
Future directions in research on this compound include exploring its interactions with other biological targets beyond kinases. The spirocyclic scaffold may offer opportunities for designing molecules with dual or multi-target activity, which could enhance therapeutic efficacy while minimizing side effects. Furthermore, investigating the compound’s role in modulating immune responses could open new avenues for treating autoimmune diseases and infections.
The development of Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro also underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. Such collaborations are essential for translating laboratory discoveries into clinical applications that benefit patients worldwide. As our understanding of molecular interactions continues to evolve, compounds like this one hold promise for addressing some of the most pressing challenges in modern medicine.
1824095-01-3 (Spiro[pyrrolidine-2,3'(2'H)-quinolin]-2'-one, 1',4'-dihydro-) Related Products
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)




